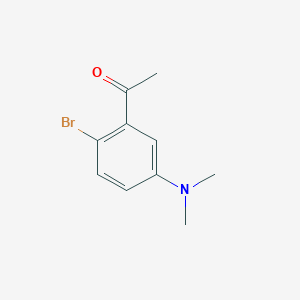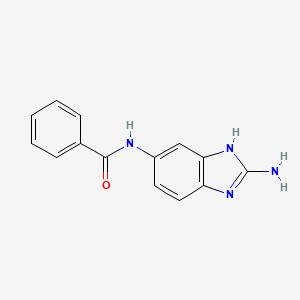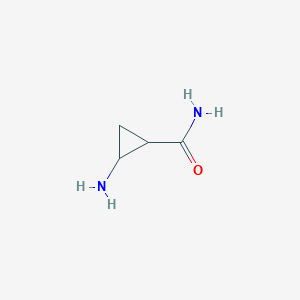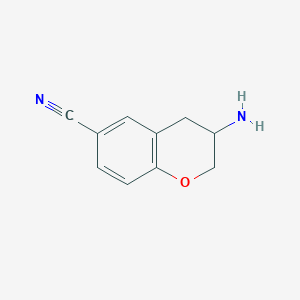
2'-Bromo-5'-(dimethylamino)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Bromo-5'-(dimetilamino)acetofenona es un compuesto orgánico con la fórmula molecular C10H12BrNO. Es un derivado de la acetofenona, donde el grupo acetilo se sustituye por un átomo de bromo en la posición 2' y un grupo dimetilamino en la posición 5'.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2'-Bromo-5'-(dimetilamino)acetofenona normalmente implica la bromación de 5'-(dimetilamino)acetofenona. Un método común es el uso de bromo en presencia de un catalizador como el cloruro de aluminio anhidro. La reacción se lleva a cabo en un disolvente orgánico como el éter, y la mezcla se enfría en un baño de hielo para controlar la velocidad de reacción. El bromo se añade gradualmente a la solución, y la reacción procede con la formación del producto deseado .
Métodos de Producción Industrial
En un entorno industrial, la producción de 2'-Bromo-5'-(dimetilamino)acetofenona puede implicar métodos más escalables y eficientes. Por ejemplo, se ha informado una α-bromación sin catalizador de acetofenonas utilizando bromuro de sodio y cloroformo en electrólisis bifásica con ácido sulfúrico como electrólito de soporte. Este método ofrece una alta selectividad y rendimiento, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
2'-Bromo-5'-(dimetilamino)acetofenona se somete a diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos en reacciones de sustitución nucleófila.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, dependiendo de los reactivos y las condiciones utilizadas.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Sustitución Nucleófila: Reactivos como el hidróxido de sodio o el terc-butóxido de potasio pueden utilizarse para reemplazar el átomo de bromo.
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo pueden utilizarse para oxidar el compuesto.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio pueden emplearse para reacciones de reducción.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleófila con hidróxido de sodio puede producir 5'-(dimetilamino)acetofenona, mientras que la oxidación con permanganato de potasio puede producir los ácidos carboxílicos correspondientes .
Aplicaciones Científicas De Investigación
2'-Bromo-5'-(dimetilamino)acetofenona tiene varias aplicaciones en la investigación científica:
Síntesis Orgánica: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Fármacos: El compuesto puede utilizarse en el desarrollo de nuevos medicamentos y agentes terapéuticos.
Ciencia de los Materiales: Se utiliza en la síntesis de materiales con propiedades específicas, como polímeros y tintes.
Estudios Biológicos: El compuesto puede utilizarse como una sonda o reactivo en ensayos y estudios biológicos.
Mecanismo De Acción
El mecanismo de acción de 2'-Bromo-5'-(dimetilamino)acetofenona implica su interacción con los objetivos moleculares a través de sus grupos funcionales. El átomo de bromo puede participar en enlaces de halógeno, mientras que el grupo dimetilamino puede participar en enlaces de hidrógeno e interacciones electrostáticas. Estas interacciones pueden influir en la reactividad del compuesto y la afinidad de unión a objetivos específicos, como enzimas o receptores .
Comparación Con Compuestos Similares
Compuestos Similares
2'-Bromoacetofenona: Carece del grupo dimetilamino, lo que lo hace menos versátil en ciertas reacciones.
5'-(Dimetilamino)acetofenona: Carece del átomo de bromo, lo que afecta su reactividad en reacciones de sustitución.
2'-Cloro-5'-(dimetilamino)acetofenona: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que lleva a una reactividad y propiedades diferentes.
Singularidad
2'-Bromo-5'-(dimetilamino)acetofenona es única debido a la presencia de ambos grupos, bromo y dimetilamino, que confieren una reactividad y versatilidad distintas en las reacciones químicas. Esta combinación permite una amplia gama de aplicaciones en síntesis, productos farmacéuticos y ciencia de materiales .
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
1-[2-bromo-5-(dimethylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)9-6-8(12(2)3)4-5-10(9)11/h4-6H,1-3H3 |
Clave InChI |
WFOLHBHLOUCJGY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)N(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734560.png)
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11734573.png)
![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11734589.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)
![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11734643.png)
![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)

